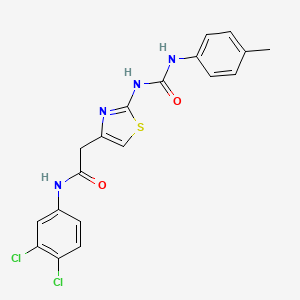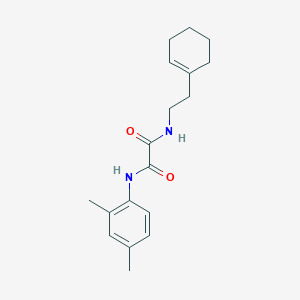
(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-Dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is a synthetic compound characterized by its unique structure, which combines elements of isoquinoline, pyrazole, and pyrrole groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To synthesize (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone, a multi-step process is employed. The initial step often involves the formation of the 3,4-dihydroisoquinoline core through cyclization reactions of appropriate precursors under acidic or basic conditions.
The subsequent step typically involves the synthesis of the pyrazole ring, often through the reaction of hydrazines with 1,3-dicarbonyl compounds under reflux conditions. The final step comprises the condensation of the pyrazole derivative with the 3,4-dimethylphenyl-substituted pyrrole, often facilitated by a strong base and high temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of these reaction conditions to maximize yield and minimize production costs. Techniques such as microwave-assisted synthesis or continuous flow chemistry might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes several types of chemical reactions, such as:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate, which may alter the methanone group or the aromatic rings.
Reduction: Reduction reactions, typically with hydrogen or metal hydrides, can target the carbonyl group, leading to the formation of alcohol derivatives.
Substitution: Various electrophilic and nucleophilic substitution reactions can modify the aromatic and heterocyclic rings.
Common Reagents and Conditions
Reagents like N-bromosuccinimide (NBS) for bromination or lithium aluminum hydride (LiAlH4) for reduction are commonly used. Conditions often involve controlled temperature ranges and inert atmospheres to prevent side reactions.
Major Products
Products from these reactions vary, including alcohols, brominated derivatives, and various substituted aromatic compounds depending on the type and site of reaction.
Aplicaciones Científicas De Investigación
In Chemistry
In chemistry, the compound serves as a versatile intermediate for creating complex molecular architectures. It's used in the synthesis of heterocyclic compounds which are crucial in many pharmaceuticals.
In Biology and Medicine
The biological activity of (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone is of significant interest. It could potentially act as an inhibitor for enzymes or as a ligand for certain receptors, making it valuable in drug discovery and development.
In Industry
In industrial applications, this compound might be used in the development of new materials or as a precursor in the manufacturing of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves interaction with biological macromolecules such as proteins or nucleic acids. The molecular targets can include enzymes, receptors, or other cellular proteins where it may act through inhibition or modulation of activity, often involving binding to the active site or allosteric sites, leading to altered cellular pathways and responses.
Comparación Con Compuestos Similares
Compared to other similar compounds, such as those containing isoquinoline or pyrazole groups independently, this compound's uniqueness lies in its hybrid structure, which confers distinct properties and potential activities. Similar compounds include:
3,4-Dihydroisoquinoline derivatives
1-Phenylpyrazole derivatives
Pyrrole-substituted aromatics
This unique combination of functional groups in (3,4-dihydroisoquinolin-2(1H)-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone allows for more complex interactions and potentially broader applications across various scientific fields.
Propiedades
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(3,4-dimethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O/c1-18-9-10-22(15-19(18)2)29-24(27-12-5-6-13-27)23(16-26-29)25(30)28-14-11-20-7-3-4-8-21(20)17-28/h3-10,12-13,15-16H,11,14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZJSQVSPZOVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4=CC=CC=C4C3)N5C=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-butoxyphenyl)-5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2769759.png)



![methyl 6-fluoro-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide](/img/structure/B2769763.png)

![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide](/img/structure/B2769765.png)


![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2769773.png)


![1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B2769781.png)
